molecular formula C26H32N2O4 B162013 Echitovenidine CAS No. 7222-35-7

Echitovenidine

Cat. No.: B162013
CAS No.: 7222-35-7
M. Wt: 436.5 g/mol
InChI Key: JJCJKGZUGDPHMN-RURBMAKNSA-N
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Description

Scientific Research Applications

Echitovenidine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Echitovenidine can be synthesized through various organic synthesis methods. the most common approach involves the extraction from the natural source, Alstonia yunnanensis. The extraction process typically includes the following steps:

    Plant Material Collection: The plant material is collected and dried.

    Extraction: The dried plant material is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate.

    Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Echitovenidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products:

Mechanism of Action

Echitovenidine exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. The molecular targets include the active site of monoamine oxidase, where this compound binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .

Comparison with Similar Compounds

    Reserpine: Another alkaloid with monoamine oxidase inhibitory activity.

    Harmine: A beta-carboline alkaloid that also inhibits monoamine oxidase.

    Selegiline: A synthetic compound used as a monoamine oxidase inhibitor in the treatment of Parkinson’s disease.

Uniqueness of Echitovenidine: this compound is unique due to its natural origin and specific inhibitory activity on monoamine oxidase. Unlike synthetic inhibitors, this compound is derived from a plant source, which may offer additional benefits in terms of biocompatibility and reduced side effects .

Properties

IUPAC Name

methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJKGZUGDPHMN-RURBMAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992953
Record name Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7222-35-7
Record name Echitovenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007222357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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